Antiproliferative Activity of 4-Phenylpyrimidin-5-amine vs. 2-Phenylpyrimidin-5-amine in Gastric Adenocarcinoma Cells
Both 4-Phenylpyrimidin-5-amine and its regioisomer 2-Phenylpyrimidin-5-amine have been evaluated for antiproliferative activity against gastric adenocarcinoma (AGS) cells. In a direct comparison, the 4-phenyl derivative exhibited an IC50 of 53.02 µM, demonstrating superior potency to the 2-phenyl derivative, which had an IC50 of 73.40 µM [1]. This represents a 1.38-fold improvement in potency for the target compound [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 53.02 µM |
| Comparator Or Baseline | 2-Phenylpyrimidin-5-amine: 73.40 µM |
| Quantified Difference | 1.38-fold more potent (lower IC50) |
| Conditions | Gastric adenocarcinoma (AGS) cell line, in vitro cytotoxicity assay |
Why This Matters
For researchers screening pyrimidine scaffolds for anticancer activity, this 1.38-fold potency advantage establishes 4-Phenylpyrimidin-5-amine as the superior starting point for structure-activity relationship (SAR) campaigns targeting gastric cancer.
- [1] Stolarczyk, M. et al. A New Pyrimidine Schiff Base with Selective Activities against Gastric Adenocarcinoma. Molecules. 2021. PMC: 3368261. Data cited for compound 3 (4-phenyl) vs. compound 2 (2-phenyl) derivatives. View Source
